1-(1-Bromoethyl)-3-fluorobenzene
Overview
Description
1-(1-Bromoethyl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromoethyl group at the first position and a fluorine atom at the third position
Preparation Methods
The synthesis of 1-(1-Bromoethyl)-3-fluorobenzene can be achieved through several methods:
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Synthetic Routes
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Industrial Production Methods
- Industrially, the compound can be produced using continuous flow reactors that allow for precise control over reaction conditions, leading to higher yields and purity. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(1-Bromoethyl)-3-fluorobenzene undergoes various chemical reactions, including:
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Substitution Reactions
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂) under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
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Oxidation and Reduction
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Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide would yield 1-(1-Cyanoethyl)-3-fluorobenzene .
Scientific Research Applications
1-(1-Bromoethyl)-3-fluorobenzene has several applications in scientific research:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism by which 1-(1-Bromoethyl)-3-fluorobenzene exerts its effects involves several molecular targets and pathways:
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Molecular Targets
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Pathways Involved
Comparison with Similar Compounds
1-(1-Bromoethyl)-3-fluorobenzene can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-(1-Bromoethyl)benzene: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
3-Fluoroethylbenzene: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.
1-(1-Bromoethyl)-4-fluorobenzene: The position of the fluorine atom is different, which can influence the compound’s chemical behavior and interactions.
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Uniqueness
Properties
IUPAC Name |
1-(1-bromoethyl)-3-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJJCUDCZNSGDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405931-45-5 | |
Record name | 1-(1-bromoethyl)-3-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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